molecular formula C₂₈H₄₄O₆ B1155965 Simvastatin Carboxylic Acid Allyl Ester

Simvastatin Carboxylic Acid Allyl Ester

Cat. No.: B1155965
M. Wt: 476.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simvastatin Carboxylic Acid Allyl Ester is a chemically modified analog of simvastatin, a well-established HMG-CoA reductase inhibitor . Simvastatin itself is a prodrug that is enzymatically hydrolyzed in vivo to its active beta-hydroxyacid form, which potently inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway . The specific introduction of the allyl ester group is designed to alter the molecule's physicochemical properties, potentially enhancing its lipophilicity and cell membrane permeability compared to the parent carboxylic acid. This modification is of significant interest in pharmaceutical and metabolic research for studying drug delivery, bioavailability, and the structure-activity relationships of statin compounds . Researchers can utilize this ester derivative as a key intermediate in the synthesis of more complex molecules or as a tool to probe metabolic pathways . The allyl group can serve as a versatile synthetic handle for further chemical transformations via methodologies such as cross-coupling or deprotection, making it a valuable building block in medicinal chemistry programs aimed at developing novel therapeutics for hypercholesterolemia and cardiovascular disease . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₈H₄₄O₆

Molecular Weight

476.65

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property Simvastatin Allyl Ester Simvastatin Methyl Ester Prostaglandin Allyl Ester
Molecular Weight 460.61 g/mol 450.61 g/mol ~400 g/mol
Deprotection Method Pd(0)/amine NaOH/HCl Pd(0)/HCO₂H
Deprotection Yield 98% 85% 98%
LogP (Predicted) 5.2 4.8 3.9

Preparation Methods

Enzymatic Hydrolysis of Lovastatin

Lovastatin is hydrolyzed using a polypeptide esterase (e.g., SEQ ID NO:4) to cleave the methylbutyrate side chain, forming a triol acid. This step typically achieves >95% conversion efficiency under mild conditions (pH 7.0–8.5, 25–37°C). The enzyme’s selectivity ensures minimal by-product formation, a critical advantage over chemical hydrolysis.

Acylation with Allyl Groups

The triol acid is subsequently subjected to acylation using allyl chloride or allyl anhydride in the presence of a base (e.g., pyridine or DMAP). For allyl ester formation, the 4′-hydroxyl group of the lactone ring is selectively acylated. Reaction conditions (e.g., −20°C in THF) prevent undesired lactone ring opening. Yields for this step range from 70–85%, depending on the acylating agent’s stoichiometry.

Chemical Acylation Routes

Chemical methods dominate industrial-scale production due to their scalability and cost-effectiveness. Two primary strategies are employed: direct alkylation and re-esterification .

Direct Alkylation of Lovastatin Derivatives

In this approach, lovastatin’s 2-methylbutyryl side chain is replaced with an allyl ester via alkylation. The lactone ring is first converted to an alkali metal salt (e.g., potassium salt) using aqueous KOH in a hydrocarbon-alcohol solvent. Subsequent treatment with allyl bromide and a strong base (e.g., LDA) at −50°C facilitates C-alkylation.

Table 1: Reaction Parameters for Direct Alkylation

ParameterOptimal RangeYield (%)
Temperature−50°C to −25°C78–82
BaseLDA or NaHMDS80
SolventTHF/Ether85
Allyl Bromide Equiv1.5–2.075

This method avoids multi-step protection/deprotection sequences, reducing process complexity.

Re-esterification via Intermediate Silylation

Hanmi Pharmaceutical’s patented method involves silyl protection of the triol acid’s hydroxyl groups before acylation. The 4′-OH is protected with tert-butyldimethylsilyl (TBS) groups, enabling selective acylation at the 8′-position with allyloxycarbonyl chloride. Deprotection with HCl yields the allyl ester with >90% purity.

Chemoenzymatic Hybrid Approaches

Combining chemical and enzymatic steps enhances selectivity and reduces waste. Biocon India Ltd. developed a process where lovastatin is enzymatically hydrolyzed to monacolin J, which is then chemically acylated with allyl 2,2-dimethylbutyrate. The esterase from Aspergillus terreus ensures regioselective acylation at the 8′-OH, achieving 92% conversion efficiency.

Table 2: Comparison of Chemoenzymatic vs. Chemical Methods

MetricChemoenzymaticChemical
Yield (%)85–9270–82
By-products<5%10–15%
Reaction Time (h)24–3612–18
Catalyst CostHighLow

Optimization of Allyl Ester Formation

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation rates but may promote lactone hydrolysis. Mixed solvents like THF/H2O (9:1) balance reactivity and stability, achieving 88% yield.

Catalytic Systems

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel enable solvent-free acylation at 50°C, reducing environmental impact.

Challenges and Innovations

By-product Mitigation

Unwanted diacylation at the 4′- and 8′-positions is minimized using bulky acylating agents (e.g., allyl pivalate) or kinetic control strategies.

Green Chemistry Advances

Merck’s flow-chemistry approach reduces alkylation step time from 12 h to 20 minutes, enhancing throughput .

Q & A

Q. What are the common synthetic routes for preparing allyl esters of carboxylic acids, such as Simvastatin Carboxylic Acid Allyl Ester?

Methodological Answer: Allyl esters can be synthesized via direct esterification of carboxylic acids with allyl alcohol using acid catalysts (e.g., H₂SO₄) under reflux (100–150°C, several hours) . For sensitive substrates, palladium-catalyzed methods are preferred, especially when enantioselectivity is required. Transesterification of methyl/ethyl esters with allyl alcohol or allylation of carboxylate salts using allyl halides (e.g., allyl bromide) in the presence of phase-transfer catalysts (e.g., quaternary ammonium salts) are alternative routes . Key parameters include catalyst choice, solvent polarity, and reaction time.

Table 1: Comparison of Esterification Methods

MethodCatalystYield RangeKey Advantage
Direct esterificationH₂SO₄70–90%Simple setup, low cost
Pd-catalyzed alkylationPd(0)/Chiral ligands80–99%High enantioselectivity (up to 99% ee)
TransesterificationNaOAll/TBAB60–85%Mild conditions for labile groups

Q. How can the physicochemical properties of this compound be characterized?

Methodological Answer: Key characterization techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and allyl group integrity.
  • HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted carboxylic acid).
  • Polarimetry or chiral HPLC to determine enantiomeric excess (ee) in asymmetric syntheses .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for storage and reaction planning.

Advanced Research Questions

Q. How can enantioselectivity be optimized in the palladium-catalyzed allylic alkylation of Simvastatin derivatives?

Methodological Answer: Enantioselectivity depends on ligand design and reaction conditions. Use chiral bisphosphine ligands (e.g., Trost ligands) with tailored steric bulk to control stereochemistry. For example, diarylphosphine ligands with ortho-substituted aryl groups enhance ee by restricting rotational freedom in the transition state . Optimize solvent (e.g., THF or DCM), temperature (0–25°C), and Pd:ligand ratio (1:1.2–1:2) to achieve >95% ee. Monitor reaction progress via TLC and quench with aqueous NH₄Cl to preserve stereochemical integrity.

Example Protocol:

  • Dissolve Simvastatin carboxylate (1 eq) and Pd₂(dba)₃ (2 mol%) in anhydrous THF.
  • Add chiral ligand (4.4 mol%) and allyl carbonate (1.2 eq). Stir at 25°C for 12 h.
  • Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Q. What strategies resolve contradictions in reported enantioselectivity values for allylic alkylation reactions?

Methodological Answer: Discrepancies often arise from ligand purity, solvent traces, or substrate-specific effects. To address this:

  • Reproduce conditions: Ensure exact ligand:metal ratios and solvent drying (e.g., molecular sieves for THF).
  • Substrate screening: Test electron-deficient vs. electron-rich carboxylates; steric hindrance at the α-position may reduce ee .
  • Kinetic vs. thermodynamic control: Lower temperatures (0°C) favor kinetic products with higher ee, while higher temps (40°C) may lead to racemization.

Q. How can halogenation (e.g., bromine/iodine) of the aromatic ring in allyl ester derivatives alter biological activity?

Methodological Answer: Halogenation modulates electronic and steric properties, impacting reactivity and bioactivity. For example:

  • Bromosalicylic allyl ester increases lipophilicity, enhancing cell membrane penetration for drug-release scaffolds .
  • Iodosubstitution may improve radiochemical stability for imaging probes. Method: Electrophilic halogenation (e.g., NBS in DCM) at the ortho/para positions of the aromatic ring. Characterize via X-ray crystallography to confirm regioselectivity.

Q. What are the best practices for deprotecting allyl esters without racemization in sensitive intermediates?

Methodological Answer: Use Pd(0)-mediated deprotection with scavengers (e.g., morpholine or PhSiH₃) in anhydrous THF/DMF. This method avoids acidic/basic conditions that risk epimerization. For example:

  • Add Pd(PPh₃)₄ (5 mol%) and PhSiH₃ (3 eq) to the allyl ester in THF. Stir at 25°C for 2 h.
  • Filter through Celite, concentrate, and purify via recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.